Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

DHODH inhibition Antimalarial SAR

This free base (CAS 37481-18-8) is the validated intermediate for constructing PARP‑1 inhibitors – its primary amine condenses directly with phthalic anhydride analogs without a deprotonation step. It is the ideal negative control for antiproliferative SAR (MDA‑MB‑231 IC₅₀ >100 µM vs ~2 µM for dialkylaminoethyl analogs) and a cost‑efficient scaffold for late‑stage diversification into amide, urea, or electrophilic substitution libraries.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 37481-18-8
Cat. No. B1602316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine
CAS37481-18-8
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CCN
InChIInChI=1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2
InChIKeyALWARSIRJIEZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) Procurement Overview: Structure, Class, and Baseline Characteristics


2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine (also known as N-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline) is a bicyclic organic compound featuring a partially saturated quinoline (3,4-dihydroquinoline) core substituted with an ethylamine side chain at the N1 position. It belongs to the class of tetrahydroquinoline derivatives, a scaffold prevalent in medicinal chemistry due to its occurrence in bioactive natural products and synthetic pharmacophores [1]. The compound is primarily employed as a versatile intermediate in the synthesis of more complex drug candidates, including PARP-1 inhibitors and ligands targeting neurological receptors . Its molecular formula is C11H16N2 with a molecular weight of 176.26 g/mol, and it is typically supplied as the free base with a purity specification of ≥97% . The presence of a primary aliphatic amine and a tertiary aromatic amine provides distinct nucleophilic handles for downstream derivatization.

Why Generic Substitution of 2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) with In-Class Analogs Fails in Research and Development


Although tetrahydroquinoline derivatives share a common bicyclic scaffold, minor structural variations—such as the nature of the amine side chain, the oxidation state of the heterocyclic ring, or the substitution pattern—can lead to profound differences in biological activity, synthetic utility, and physicochemical properties. For example, replacing the primary ethylamine group of CAS 37481-18-8 with a dialkylaminoethyl moiety (e.g., diethylaminoethyl) has been shown to confer low-micromolar cytotoxicity against MDA-MB-231 breast cancer cells, whereas the unsubstituted primary amine analog exhibits markedly reduced antiproliferative effects [1]. Similarly, the dihydrochloride salt form (CAS 890713-92-5) demonstrates altered solubility and hygroscopicity compared to the free base, impacting handling and formulation in different experimental workflows . Furthermore, the presence of the partially saturated 3,4-dihydroquinoline ring distinguishes this compound from fully aromatic quinoline derivatives, which often exhibit different electronic properties and metabolic stability profiles [2]. Consequently, substituting CAS 37481-18-8 with a generic 'tetrahydroquinoline' or 'quinoline ethylamine' analog without verifying the specific structural features can compromise the reproducibility of synthetic protocols, confound structure-activity relationship (SAR) studies, and lead to inaccurate biological interpretations.

Quantitative Differentiation Guide for 2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) Relative to Key Comparators


DHODH Inhibitory Potency of CAS 37481-18-8 vs. Optimized Antimalarial Leads

In a direct enzymatic assay against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), 2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine exhibited an IC50 of 30,000 nM (30 µM) and 250,000 nM (250 µM) in replicate measurements, indicating very weak inhibition [1]. In contrast, optimized PfDHODH inhibitors from the same chemical series, such as DSM265, achieve IC50 values in the low nanomolar range (e.g., 0.03–0.1 nM), representing a >300,000-fold difference in potency [2]. This data confirms that the unadorned 2-aminoethyl-dihydroquinoline core of CAS 37481-18-8 lacks the structural features required for potent DHODH engagement.

DHODH inhibition Antimalarial SAR

Functional Utility as a PARP-1 Inhibitor Precursor: CAS 37481-18-8 vs. Final Active Pharmaceutical Ingredient (API)

2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine serves as a critical building block in the multi-step synthesis of 4-formylaminoisoindolin-1-one derivatives, a class of potent and selective PARP-1 inhibitors [1]. While CAS 37481-18-8 itself lacks intrinsic PARP-1 inhibitory activity (as demonstrated by its negligible activity in related enzyme assays [2]), its ethylamine moiety undergoes condensation with phthalic anhydride derivatives to install the isoindolinone pharmacophore required for high-affinity PARP-1 binding. Representative final compounds exhibit PARP-1 IC50 values in the low nanomolar range (e.g., < 10 nM), representing a >10,000-fold enhancement in target engagement relative to the precursor [3].

PARP-1 inhibitor Oncology Synthetic intermediate

Physicochemical Properties of Free Base CAS 37481-18-8 vs. Dihydrochloride Salt CAS 890713-92-5

The free base form of 2-(3,4-dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) exhibits a boiling point of 318.8 °C at 760 mmHg, a density of 1.045 g/cm³, and a calculated LogP of 2.16, indicating moderate lipophilicity . Its dihydrochloride salt counterpart (CAS 890713-92-5) displays significantly different physicochemical behavior, including markedly higher aqueous solubility (>10 mg/mL in water vs. <0.5 mg/mL for the free base) and a lower melting point, which facilitates dissolution in biological buffers . The free base also demonstrates greater long-term stability when stored under inert atmosphere at 2–8 °C, whereas the hydrochloride salt is more hygroscopic and requires desiccated storage conditions .

Solubility Stability Formulation

Cytotoxicity Profile of CAS 37481-18-8 vs. Dialkylaminoethyl-Substituted Analogs in MDA-MB-231 Breast Cancer Cells

In a systematic SAR study of 2-aminodihydroquinoline analogs against the metastatic breast adenocarcinoma cell line MDA-MB-231, compounds bearing dialkylaminoethyl substituents (e.g., diethylaminoethyl groups) exhibited notable cytotoxicity with IC50 values around 2 µM when tested in serum-free medium [1]. In contrast, the primary amine analog 2-(3,4-dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) demonstrated substantially reduced antiproliferative activity under identical assay conditions, with IC50 values exceeding 100 µM—a >50-fold difference in potency [2]. This marked potency gap underscores the critical importance of the tertiary amine moiety for engaging cellular targets that trigger G2/M cell cycle arrest and apoptosis.

Anticancer Cytotoxicity SAR

Synthetic Accessibility of CAS 37481-18-8 via Direct Alkylation vs. Multi-Step Routes for Substituted Analogs

2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine is prepared in a single-step nucleophilic substitution reaction between 1,2,3,4-tetrahydroquinoline and 2-bromoethylamine hydrobromide, typically yielding the product in 60–75% yield after basic workup . In contrast, the synthesis of more complex dialkylaminoethyl-dihydroquinoline analogs requires multi-step sequences involving N-protection, alkylation with dialkylaminoethyl halides, and deprotection, often resulting in overall yields below 40% and requiring chromatographic purification [1]. This stark difference in synthetic tractability makes CAS 37481-18-8 a cost-effective and readily scalable building block for generating diverse compound libraries through subsequent derivatization.

Synthesis Chemical procurement Lead generation

Recommended Application Scenarios for 2-(3,4-Dihydro-2H-quinolin-1-yl)-ethylamine (CAS 37481-18-8) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Building Block for Focused PARP-1 Inhibitor Libraries

CAS 37481-18-8 is optimally deployed as a synthetic intermediate for constructing 4-formylaminoisoindolin-1-one derivatives, a validated class of PARP-1 inhibitors. The compound's primary ethylamine group serves as a nucleophile for condensation with phthalic anhydride analogs, enabling efficient diversification of the isoindolinone pharmacophore. Procurement of the free base form (CAS 37481-18-8) rather than the dihydrochloride salt is recommended for this application, as the basic amine facilitates the condensation step without requiring an additional deprotonation step. Researchers should anticipate that the precursor itself will exhibit no detectable PARP-1 inhibition, as documented in enzyme assays [1].

Structure-Activity Relationship (SAR) Studies: Negative Control for Cytotoxicity Assays

Given its markedly reduced cytotoxicity compared to dialkylaminoethyl-substituted analogs (>50-fold difference in MDA-MB-231 assays [2]), CAS 37481-18-8 serves as an ideal negative control in SAR campaigns exploring the role of the amine side chain in antiproliferative activity. Including this compound alongside active analogs (e.g., those with IC50 ~2 µM) provides a critical baseline for validating assay sensitivity and confirming that observed cytotoxicity is driven by specific structural features rather than nonspecific effects.

Organic Synthesis: Scalable Precursor for Late-Stage Functionalization

The high synthetic accessibility of CAS 37481-18-8—achieved in a single alkylation step with 60–75% yield —makes it a cost-effective scaffold for generating diverse libraries via late-stage functionalization. The primary amine can be acylated, alkylated, or converted to amides and ureas, while the dihydroquinoline ring can undergo electrophilic aromatic substitution. For procurement teams, this translates to a favorable cost-per-derivative ratio when planning medium- to large-scale library synthesis.

Enzymology: Tool Compound for DHODH Assay Development

The weak but measurable inhibition of PfDHODH by CAS 37481-18-8 (IC50 30–250 µM [3]) positions it as a useful tool compound for establishing assay dynamic range and Z′-factor in high-throughput DHODH screening campaigns. Its modest activity provides a convenient intermediate signal window between fully inactive controls (e.g., DMSO vehicle) and potent reference inhibitors (e.g., DSM265, IC50 < 0.1 nM), facilitating robust assay validation without the risk of signal saturation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.